molecular formula C30H28N2O3 B11947649 ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate CAS No. 853317-97-2

ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11947649
CAS No.: 853317-97-2
M. Wt: 464.6 g/mol
InChI Key: KHTXMGDMOFAFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[1,2-a]benzimidazole core, which is a fused ring system containing both pyrrole and benzimidazole rings. The presence of various substituents, such as benzyl, methyl, and ethyl groups, adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[1,2-a]benzimidazole core, followed by the introduction of the various substituents through different organic reactions. For instance, the synthesis might involve:

    Cyclization Reactions: Formation of the pyrrolo[1,2-a]benzimidazole core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of benzyl, methyl, and ethyl groups through nucleophilic or electrophilic substitution reactions.

    Esterification: Formation of the carboxylate ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).

    Hydrolysis Conditions: Acidic or basic conditions (HCl, NaOH).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical reactivity and biological activities

Properties

CAS No.

853317-97-2

Molecular Formula

C30H28N2O3

Molecular Weight

464.6 g/mol

IUPAC Name

ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)pyrrolo[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C30H28N2O3/c1-5-35-30(34)24-17-27(28(33)23-13-11-19(2)12-14-23)32-26-16-21(4)20(3)15-25(26)31(29(24)32)18-22-9-7-6-8-10-22/h6-17H,5,18H2,1-4H3

InChI Key

KHTXMGDMOFAFEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N(C3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)C)C=C(C(=C3)C)C)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.